N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide
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Overview
Description
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine moiety, and an acetamide group. Its intricate molecular architecture makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a suitable tetrahydrofuran derivative and a pyrimidine precursor.
Reaction Conditions: The reaction typically involves the use of specific catalysts and solvents to facilitate the formation of the desired compound. Common solvents include dichloromethane and methanol, while catalysts such as palladium on carbon may be used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as this compound analogs and derivatives.
Uniqueness: The unique structural features of this compound, including its specific stereochemistry and functional groups, distinguish it from other similar compounds. These features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63614-47-1 |
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Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-5-15(12(19)14-11(6)18)10-3-8(17)9(20-10)4-13-7(2)16/h5,8-10,17H,3-4H2,1-2H3,(H,13,16)(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
LZNCDIRWZZLADL-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C)O |
Origin of Product |
United States |
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